3-(2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-4-yl)propanoic acid
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Overview
Description
3-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[222]octan-4-yl}propanoic acid is a complex organic compound featuring a tert-butoxycarbonyl (Boc) protecting group attached to an azabicyclo[222]octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-4-yl}propanoic acid typically involves the following steps:
Formation of the Azabicyclo[2.2.2]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation.
Introduction of the tert-Butoxycarbonyl Group: The azabicyclo[2.2.2]octane core is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the Boc protecting group.
Attachment of the Propanoic Acid Moiety: The final step involves the alkylation of the Boc-protected azabicyclo[2.2.2]octane with a suitable propanoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
3-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-4-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Amines or alcohols.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
3-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-4-yl}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of enzyme inhibitors or receptor ligands.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-4-yl}propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The Boc group can be removed under acidic conditions to reveal the active amine, which can then interact with its target.
Comparison with Similar Compounds
Similar Compounds
- 3-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-4-yl}acetic acid
- 3-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-4-yl}butanoic acid
Uniqueness
The unique structure of 3-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-4-yl}propanoic acid, particularly the presence of the azabicyclo[2.2.2]octane core and the Boc protecting group, distinguishes it from other similar compounds. This structure imparts specific chemical properties and reactivity that can be exploited in various applications.
Properties
Molecular Formula |
C15H25NO4 |
---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octan-4-yl]propanoic acid |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-10-15(9-6-12(17)18)7-4-11(16)5-8-15/h11H,4-10H2,1-3H3,(H,17,18) |
InChI Key |
NDQIKMZMIGBVHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1CC2)CCC(=O)O |
Origin of Product |
United States |
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